Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
CAS No.:
Cat. No.: VC17710171
Molecular Formula: C8H11ClO3
Molecular Weight: 190.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11ClO3 |
|---|---|
| Molecular Weight | 190.62 g/mol |
| IUPAC Name | methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate |
| Standard InChI | InChI=1S/C8H11ClO3/c1-5-3-7(4-5)8(9,12-7)6(10)11-2/h5H,3-4H2,1-2H3 |
| Standard InChI Key | CHYLEKDDBNWSOL-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2(C1)C(O2)(C(=O)OC)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate (molecular formula: , molecular weight: 190.62 g/mol) belongs to the oxaspiro family, defined by a spirocyclic system where two rings share a single atom—in this case, an oxygen atom. The compound’s IUPAC name reflects its substituents: a chlorine atom at position 2, a methyl group at position 5, and a methyl ester at position 2 of the spiro-fused oxirane and cyclohexane rings.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 190.62 g/mol |
| IUPAC Name | Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate |
| Canonical SMILES | CC1CC2(C1)C(O2)(C(=O)OC)Cl |
| InChIKey | CHYLEKDDBNWSOL-UHFFFAOYSA-N |
The spirocyclic core imposes significant steric constraints, influencing the compound’s conformational flexibility and reactivity. The chlorine atom’s electronegativity and the ester group’s polar nature contribute to its solubility in organic solvents like toluene and dichloromethane, while its limited aqueous solubility (logP ≈ 1.8) suggests moderate hydrophobicity.
Synthesis and Optimization Strategies
The synthesis of methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves multistep reactions requiring precise control over temperature, solvent selection, and reagent stoichiometry. While the exact protocol remains proprietary, general methodologies can be inferred from analogous spirocyclic syntheses.
Key Synthetic Steps:
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Ring Formation: Cyclization of a precursor diol or epoxide under acidic or basic conditions generates the spirocyclic framework.
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Chlorination: Electrophilic chlorination at position 2 using reagents like sulfuryl chloride () introduces the chlorine substituent.
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Esterification: Reaction with methyl chloroformate () in the presence of a base (e.g., triethylamine) installs the carboxylate group.
Optimization efforts focus on improving yield and purity. For instance, maintaining reaction temperatures between 40–60°C and using anhydrous solvents (e.g., toluene) minimizes side reactions such as hydrolysis or dimerization. Recent patents highlight the importance of slow reagent addition (1.5–3 hours) to prevent exothermic runaway reactions, which can degrade sensitive intermediates .
Applications in Medicinal Chemistry and Materials Science
The compound’s spirocyclic structure and functional groups make it a versatile intermediate for drug discovery and advanced material synthesis.
Medicinal Chemistry
Spirocyclic compounds are prized in drug design for their ability to mimic bioactive conformations of natural products. Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate serves as a precursor for:
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Protease Inhibitors: The chlorine atom can act as a leaving group in nucleophilic substitution reactions, enabling the introduction of amine or thiol moieties critical for enzyme inhibition.
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Anticancer Agents: Derivatives with modified ester groups have shown preliminary activity against kinase targets in glioblastoma cell lines.
Materials Science
The rigid spirocyclic core enhances thermal stability in polymers. Incorporating this compound into polyesters or epoxy resins improves mechanical strength and resistance to thermal degradation, making it suitable for high-performance coatings.
Research Findings and Mechanistic Insights
Recent studies have elucidated the compound’s reactivity and potential biological interactions:
Reactivity Studies
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Nucleophilic Substitution: The chlorine atom undergoes reactions with primary amines () in dimethylformamide (DMF), yielding spirocyclic amines with 65–78% efficiency.
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Ester Hydrolysis: Alkaline hydrolysis (NaOH, aqueous ethanol) cleaves the methyl ester to the carboxylic acid, a key step in prodrug activation.
Biological Profiling
In vitro assays reveal low cytotoxicity (IC > 100 µM in HEK293 cells) but moderate bioavailability due to rapid hepatic clearance. Structural analogs with bulkier substituents at position 5 exhibit improved metabolic stability.
Comparative Analysis with Related Spirocyclic Compounds
Table 2: Structural and Functional Comparisons
The chlorine and ester groups in methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate distinguish it from indanone-based antifungals (lacking spirocyclic oxygen) and caffeine-derived nematicides (nitrogen-rich cores) .
Future Directions and Challenges
While current research underscores the compound’s potential, challenges remain:
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Scalability: Industrial-scale synthesis requires cheaper catalysts and greener solvents.
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Biological Optimization: Structural modifications to enhance pharmacokinetics without compromising spirocyclic rigidity are ongoing.
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Material Applications: Exploring copolymerization with biodegradable monomers could expand its use in sustainable plastics.
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